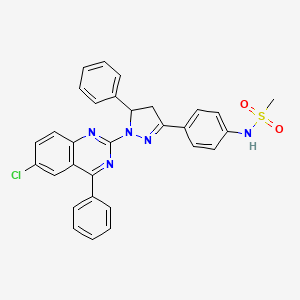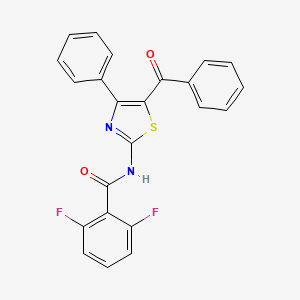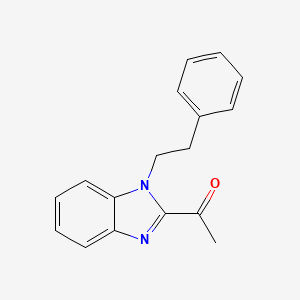
N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-phenyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-phenyloxalamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a furan moiety, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-phenyloxalamide typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of piperidine with furan-2-carbaldehyde to form the corresponding imine, followed by reduction to yield the piperidine derivative. Subsequent alkylation with phenyloxalamide completes the synthesis.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Reduction products such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can serve as a ligand for metal-catalyzed reactions, facilitating the formation of complex organic molecules.
Biology: In biological research, it may be used as a probe to study enzyme-substrate interactions or as a potential inhibitor for specific biological targets.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: In the industrial sector, it can be utilized in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-phenyloxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N1,N2-Bis(furan-2-ylmethyl)oxalamide: A closely related compound with similar structural features.
N1-(furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide: Another analog with a different substituent on the phenyl ring.
Uniqueness: N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-phenyloxalamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-18(19(24)21-16-5-2-1-3-6-16)20-13-15-8-10-22(11-9-15)14-17-7-4-12-25-17/h1-7,12,15H,8-11,13-14H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVKRDPPQOUHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[(2S,5R)-5-Phenyloxolan-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2948004.png)

![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2948006.png)
![{[Amino(ethylsulfanyl)methylidene]amino}(phenylmethylidene)amine hydroiodide](/img/structure/B2948008.png)

![1-((1R,5S)-8-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2948011.png)
![4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2948015.png)
![1-[(azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride](/img/structure/B2948016.png)


![2-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2948021.png)
![4-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}morpholine](/img/structure/B2948023.png)
![N-(2H-1,3-benzodioxol-5-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide](/img/structure/B2948025.png)
![N-(4-acetamidophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2948027.png)
